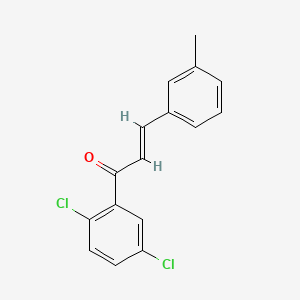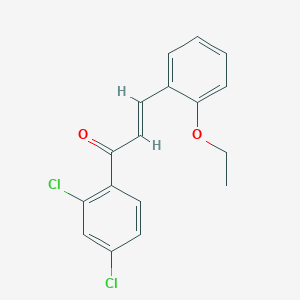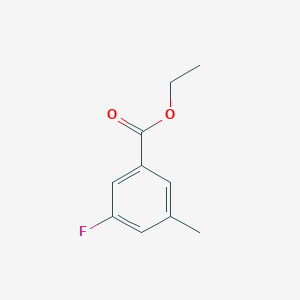
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as 2,5-Dichloro-3-methylphenylprop-2-en-1-one, is a chemical compound consisting of a dichlorophenyl group attached to a methylphenyl group. This compound has been studied for its potential use in various scientific research applications, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is a useful compound for scientific research applications. It has been used in the synthesis of various compounds, including the synthesis of the anti-inflammatory agent flumethasone. It has also been used in the synthesis of the anti-cancer drug lapatinib. In addition, it has been used in the synthesis of various other compounds, such as the anticonvulsant drug topiramate.
Mecanismo De Acción
The exact mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one is not yet fully understood. However, it is believed that this compound has an effect on the activity of enzymes involved in the synthesis of various compounds, including the synthesis of the anti-inflammatory agents flumethasone and lapatinib, as well as the anticonvulsant drug topiramate.
Biochemical and Physiological Effects
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-cancer effects, as well as anticonvulsant effects. In addition, it has been shown to have anti-bacterial and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one has several advantages and limitations for use in lab experiments. One of the main advantages is that it is a relatively inexpensive compound to synthesize. In addition, it is a relatively stable compound, making it ideal for use in lab experiments. However, it is also a relatively toxic compound, and it should be handled with caution in the laboratory.
Direcciones Futuras
There are several potential future directions for the use of (2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one in scientific research. One potential direction is the development of new synthesis methods for the production of this compound. In addition, further research into its biochemical and physiological effects could lead to the development of new drugs or treatments. Finally, further research into its mechanism of action could lead to a better understanding of its effects on enzymes involved in the synthesis of various compounds.
Métodos De Síntesis
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one-3-methylphenylprop-2-en-1-one can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium bromide in a mixture of dichloromethane and tetrahydrofuran. This reaction produces the desired compound in high yields. Other methods of synthesis include the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium iodide in a mixture of dichloromethane and tetrahydrofuran, or the reaction of 2,5-dichlorobenzaldehyde with 3-methylphenylmagnesium chloride in a mixture of dichloromethane and tetrahydrofuran.
Propiedades
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O/c1-11-3-2-4-12(9-11)5-8-16(19)14-10-13(17)6-7-15(14)18/h2-10H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSUOFDKPFAVTO-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-ethylphenyl)prop-2-en-1-one](/img/structure/B6346271.png)











